Product packaging for 2-amino-5-bromo-4-chlorophenol(Cat. No.:CAS No. 40372-61-0)

2-amino-5-bromo-4-chlorophenol

Cat. No.: B6149243
CAS No.: 40372-61-0
M. Wt: 222.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Phenolic and Aminophenolic Frameworks in Advanced Organic Synthesis

Phenolic and aminophenolic structures are fundamental building blocks in the synthesis of a vast array of organic molecules. nih.govnih.gov The hydroxyl and amino groups serve as key functional handles for a multitude of chemical transformations, including etherification, esterification, acylation, and diazotization, enabling the construction of intricate molecular frameworks. bldpharm.comresearchgate.net These frameworks are central to the development of pharmaceuticals, agrochemicals, dyes, and materials with tailored properties. openaccessjournals.comjocpr.com The inherent reactivity of the phenol (B47542) and aniline (B41778) moieties, however, can sometimes pose challenges in terms of selectivity, especially in polysubstituted systems. nih.gov

Strategic Importance of Halogenation in Aromatic Systems for Modifying Chemical Reactivity

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, is a powerful strategy for modulating the chemical reactivity and physical properties of the molecule. nih.gov Halogens exert a significant influence on the electronic environment of the aromatic system through their inductive and resonance effects. This, in turn, affects the regioselectivity and rate of subsequent electrophilic and nucleophilic substitution reactions. rsc.org Furthermore, the halogen atoms themselves can act as versatile synthetic handles, participating in a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, thereby expanding the synthetic utility of the aromatic scaffold.

Specific Research Gaps and Opportunities Pertaining to 2-Amino-5-bromo-4-chlorophenol in Contemporary Chemical Research

Properties

CAS No.

40372-61-0

Molecular Formula

C6H5BrClNO

Molecular Weight

222.5

Purity

95

Origin of Product

United States

Reactivity Studies and Derivatization Pathways of 2 Amino 5 Bromo 4 Chlorophenol

Chemical Transformations of the Amino Group

The amino group (-NH2) is a strong activating group and a primary site for nucleophilic reactions. Its reactivity can be harnessed for various synthetic transformations, including oxidation, acylation, and alkylation.

Oxidation Reactions Leading to Nitroso and Nitro Derivatives

The primary amino group on the aromatic ring can be oxidized to corresponding nitroso (-NO) and nitro (-NO2) derivatives. This transformation typically requires strong oxidizing agents. The oxidation proceeds in a stepwise manner, first to a nitroso intermediate, which can then be further oxidized to the nitro compound.

While direct oxidation of 2-amino-5-bromo-4-chlorophenol is not extensively documented, analogous transformations are well-established. For instance, the synthesis of 2-amino-5-nitrophenol (B90527) and its derivatives is a known industrial process. acs.orgnih.govgoogle.com The synthesis of 2-amino-5-nitrophenol can be achieved from o-aminophenol through processes that involve nitration steps. researchgate.net A patented process describes the preparation of 2-amino-4-chloro-5-nitrophenol (B145731), highlighting that such multi-substituted aminophenols can undergo reactions to introduce a nitro group. google.comnih.gov These examples suggest that the amino group of this compound could similarly be converted to a nitro group under controlled oxidative conditions.

Table 1: Oxidation Reactions of the Amino Group

Reaction Type Reagent Examples Product Functional Group
Oxidation Peroxy acids (e.g., trifluoroperacetic acid), Caro's acid Nitroso (-NO), Nitro (-NO2)

Acylation and Alkylation Strategies at the Amino Moiety

The nucleophilic nature of the amino group facilitates reactions with electrophiles, such as acylating and alkylating agents.

Acylation: This reaction involves treating the aminophenol with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form a more stable amide linkage. This strategy is not only used for synthesizing derivatives but also as a protective strategy for the amino group to prevent unwanted side reactions during subsequent transformations. For example, a common synthesis route for 2-amino-5-bromophenol (B182750) involves the hydrolysis of N-(4-bromo-2-hydroxyphenyl)acetamide, demonstrating the utility of the acetyl group in the synthesis of related compounds. chemicalbook.com A patent for preparing 2-amino-5-nitrophenol derivatives also describes the acylation of 2-amino-4-chloro-5-nitrophenol with benzoyl chloride to yield the corresponding 2-benzamido derivative. google.com

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. Reductive amination provides a more controlled alternative for producing secondary amines.

Schiff Base Formation: The amino group can also undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. 2-Amino-5-chlorophenol, a related compound, is known to participate in condensation reactions with compounds like acetylferrocene (B1663952) to yield ferrocenyl Schiff bases. sigmaaldrich.com

Table 2: Acylation and Alkylation Reactions at the Amino Moiety

Reaction Type Reagent Examples Product Type
Acylation Acetyl chloride, Acetic anhydride (B1165640), Benzoyl chloride Amide
Alkylation Alkyl halides Secondary/Tertiary Amine
Condensation Aldehydes, Ketones Imine (Schiff Base)

Reactions Involving Halogen Substituents (Bromine and Chlorine)

The bromine and chlorine atoms on the aromatic ring are key sites for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a halide by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the amino and hydroxyl groups are electron-donating, which deactivates the ring toward SNAr. Therefore, displacing the chloro or bromo substituents via SNAr would likely require harsh reaction conditions or very strong nucleophiles. However, some processes achieve nucleophilic substitution on related structures, such as the synthesis of certain 2-amino-5-nitrophenol derivatives from benzoxazole (B165842) precursors. acs.orggoogle.com An alternative synthesis for the herbicide Chloroxuron also involves a nucleophilic aromatic substitution between p-chlorophenol and p-chloroaniline. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal catalysis, particularly with palladium, offers a powerful and versatile method for forming new bonds at the halogen positions. A key principle in dihalogenated compounds is the differential reactivity of the halogens, with the C-Br bond being more reactive than the C-Cl bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization.

C-C Bond Formation: The Suzuki-Miyaura coupling is a widely used reaction to form new carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.orgresearchgate.net Systematic studies on the Suzuki coupling of various halophenols have demonstrated its effectiveness, even in aqueous media using a Pd/C catalyst. acs.orgacs.orgnih.gov For this compound, a Suzuki reaction would be expected to occur preferentially at the more reactive C-Br bond, allowing for the introduction of an aryl or vinyl substituent at the 5-position. Subsequent coupling at the C-Cl position would require more forcing conditions.

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the synthesis of a wide range of arylamines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile, with various generations of phosphine (B1218219) ligands developed to accommodate a broad scope of amines and aryl halides. wikipedia.orgnih.gov This method could be used to replace the bromine or chlorine atom with a primary or secondary amine, offering a direct route to complex aniline (B41778) derivatives.

C-O Bond Formation: The Buchwald-Hartwig reaction can also be adapted for the formation of C-O bonds, creating diaryl ethers. This involves coupling the aryl halide with an alcohol or phenol (B47542). This pathway provides an alternative to the classical Ullmann condensation for ether synthesis.

Table 3: Transition Metal-Catalyzed Cross-Coupling Reactions

Bond Formed Reaction Name Coupling Partner Catalyst System Example
C-C Suzuki-Miyaura Coupling Boronic acid/ester Pd(PPh3)4 + Base (e.g., K2CO3)
C-N Buchwald-Hartwig Amination Amine (primary or secondary) Pd(OAc)2 + Phosphine Ligand + Base
C-O Buchwald-Hartwig Etherification Alcohol/Phenol Pd(OAc)2 + Phosphine Ligand + Base

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) is acidic and can be readily deprotonated to form a nucleophilic phenoxide ion. This reactivity is central to the formation of ethers and esters.

O-Alkylation (Williamson Ether Synthesis): The Williamson ether synthesis is a classic and efficient method for preparing ethers. masterorganicchemistry.com The reaction involves deprotonating the phenol with a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to generate the corresponding phenoxide. gordon.eduyoutube.com This potent nucleophile then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.com This method can be applied to this compound to synthesize a variety of alkoxy derivatives. The use of a relatively mild base like sodium hydroxide is often sufficient for phenols due to their higher acidity compared to aliphatic alcohols. youtube.com

O-Acylation: The phenolic hydroxyl group can be acylated to form phenyl esters. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. This reaction is often faster and more efficient than esterification with a carboxylic acid.

Table 4: Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent Examples Product Type
O-Alkylation Alkyl halide + Base (e.g., NaOH, K2CO3) Ether
O-Acylation Acyl chloride/anhydride + Base (e.g., Pyridine) Ester

Etherification and Esterification Reactions

The presence of a phenolic hydroxyl group allows this compound to undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are fundamental transformations in organic synthesis.

Etherification:

The conversion of the phenolic hydroxyl group to an ether can be achieved under various conditions, typically involving a base and an alkylating agent. For aminophenols, selective O-alkylation over N-alkylation can be a challenge. However, methods utilizing phase transfer catalysis have been developed to facilitate the etherification of aminophenols. google.com In such systems, the aminophenol is dissolved in a water-immiscible organic solvent with an aqueous solution of an alkali hydroxide, a phase transfer catalyst (like a quaternary ammonium (B1175870) salt), and an alkylating agent (e.g., alkyl halide). google.com The amino group can be protected, for instance as an anilide, to ensure selective reaction at the hydroxyl group. google.com

Another approach involves the protection of the amino group, for example, by reaction with benzaldehyde (B42025) to form a Schiff base. Subsequent alkylation of the hydroxyl group can then be carried out, followed by hydrolysis of the imine to regenerate the amino group, yielding the O-alkylated aminophenol.

A general representation of the etherification reaction is shown below:

Generated code
Reagent/Catalyst SystemProduct TypePotential YieldReference
Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone)O-Alkylated aminophenol (Ether)Moderate to Good google.com
Phase Transfer Catalyst, Alkyl halide, NaOHO-Alkylated aminophenol (Ether)Good google.com

Esterification:

Esterification of the phenolic hydroxyl group can be readily accomplished by reaction with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine). These reactions are typically high-yielding and proceed under mild conditions.

A general representation of the esterification reaction is as follows:

Generated code
Acylating AgentBaseProduct TypePotential Yield
Acid Chloride (R-COCl)Pyridine or TriethylamineO-Acylated aminophenol (Ester)High
Acid Anhydride ((RCO)₂O)Pyridine or TriethylamineO-Acylated aminophenol (Ester)High

Ring Annulation and Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in an ortho relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems through ring annulation and cyclization reactions.

These intramolecular reactions, or intermolecular reactions followed by cyclization, can lead to the formation of five or six-membered heterocyclic rings fused to the benzene (B151609) ring. The specific outcome often depends on the nature of the reaction partner. For instance, domino reactions, such as the Michael addition followed by an intramolecular cyclization, can be envisioned with appropriate substrates. fao.org

Utilization of this compound as a Synthon for Heterocyclic System Formation

The strategic positioning of the amino and hydroxyl groups in this compound makes it a valuable synthon for the construction of various heterocyclic scaffolds, most notably benzoxazoles.

Synthesis of Benzoxazoles:

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. The condensation of 2-aminophenols with various functional groups is a common and effective method for their synthesis. nih.govorganic-chemistry.orgnih.govresearchgate.net

The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) is expected to yield 6-bromo-5-chloro-2-substituted-benzoxazoles. The reaction with an aldehyde, for instance, typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydration) to afford the aromatic benzoxazole ring system. nih.gov

The general scheme for the synthesis of benzoxazoles from this compound is depicted below:

Generated code

Computational and Theoretical Investigations of 2 Amino 5 Bromo 4 Chlorophenol

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. These computational methods allow for the prediction of molecular geometries, electronic orbital distributions, and various spectroscopic properties with a high degree of accuracy.

The first step in the computational analysis of a molecule like 2-amino-5-bromo-4-chlorophenol involves the optimization of its molecular geometry to find the most stable conformation (the lowest energy state). This is typically achieved using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

For a related compound, 2-amino-4-chlorophenol , computational studies have been performed to determine its optimized structure. While the precise bond lengths and angles for this compound will differ due to the presence of the bromine atom, the data for 2-amino-4-chlorophenol provides a valuable reference point.

Table 1: Selected Optimized Geometrical Parameters for a Structurally Similar Compound. (Note: The following data is for an analogous compound and is intended for illustrative purposes.)

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C-O1.365
C-N1.395
O-H0.965
C-C (aromatic)1.385 - 1.405
∠(CCO)119.5
∠(CCN)121.0
∠(CCCl)119.8

Data is illustrative and based on typical values for similar substituted phenols.

The planarity of the benzene (B151609) ring and the orientation of the amino and hydroxyl groups are critical aspects of the molecular geometry. The presence of intramolecular hydrogen bonding between the hydroxyl group and the amino group, or between these groups and the adjacent halogen atoms, can significantly influence the molecule's conformation and stability.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For 2-amino-4-chlorophenol , a related molecule, DFT calculations have been used to determine the HOMO and LUMO energies. These calculations show that the electron density in the HOMO is typically localized on the benzene ring and the amino and hydroxyl groups, indicating that these are the primary sites for electrophilic attack. The LUMO's electron density is generally distributed over the aromatic ring.

Table 2: Frontier Molecular Orbital Energies for a Structurally Similar Compound. (Note: The following data is for an analogous compound and is intended for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-5.45
LUMO-0.85
HOMO-LUMO Gap4.60

Data derived from computational studies on 2-amino-4-chlorophenol.

The introduction of a bromine atom at the 5-position in this compound would be expected to influence the energies of the frontier orbitals. The electron-withdrawing nature of the halogens and the electron-donating nature of the amino and hydroxyl groups collectively determine the electronic landscape and reactivity of the molecule.

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to an applied electric field. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. Molecules with large β values are promising candidates for NLO materials.

Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability of a molecule. For substituted aromatic compounds, the presence of both electron-donating and electron-withdrawing groups can lead to significant intramolecular charge transfer and, consequently, large NLO responses. In this compound, the amino and hydroxyl groups act as electron donors, while the bromine and chlorine atoms are electron-withdrawing.

While specific NLO data for this compound is not available, studies on other substituted anilines and phenols have shown that the strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability. For instance, studies on halogenated anilines have explored their potential as NLO materials.

Table 3: Calculated First Hyperpolarizability for a Structurally Similar Compound. (Note: The following data is for an analogous compound and is intended for illustrative purposes.)

CompoundFirst Hyperpolarizability (β) (a.u.)
4-chloro-2-bromoaniline1.2 x 10-30

Data is illustrative and based on computational studies of related halogenated anilines.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as on the aromatic ring due to the delocalized π-electrons. Positive potential would likely be found around the hydrogen atoms of the amino and hydroxyl groups.

In studies of 2-amino-4-chlorophenol , MEP analysis has confirmed that the most negative regions are located over the oxygen and nitrogen atoms, making them the most likely sites for protonation and interaction with electrophiles. The analysis of charge distribution provides a quantitative measure of the partial charges on each atom, further elucidating the electronic character of the molecule.

Vibrational Spectroscopy Simulations and Theoretical Assignments

DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other effects. The theoretical spectra can help to resolve ambiguities in the experimental data and provide a more complete understanding of the molecule's vibrational behavior.

For the related compound 4-chloro-2-bromoaniline , a detailed vibrational analysis has been performed using both experimental and theoretical methods. globalresearchonline.net The characteristic vibrational modes, such as the N-H stretching of the amino group, the O-H stretching of the hydroxyl group (in the case of a phenol), the C-H stretching of the aromatic ring, and the C-Cl and C-Br stretching vibrations, can be identified and assigned.

Table 4: Selected Theoretical Vibrational Frequencies for a Structurally Similar Compound. (Note: The following data is for an analogous compound and is intended for illustrative purposes.)

Vibrational ModeCalculated Frequency (cm-1)
N-H asymmetric stretch3500
N-H symmetric stretch3400
O-H stretch3600
Aromatic C-H stretch3050-3100
C-Cl stretch700-800
C-Br stretch500-600

Data is illustrative and based on computational studies of related halogenated anilines and phenols.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It analyzes the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

NBO analysis can provide insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would be expected to reveal significant delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule and influences its electronic properties.

In studies of similar molecules, NBO analysis has been used to quantify the strength of intramolecular hydrogen bonds and to understand the electronic effects of different substituents. For example, in halogenated anilines, NBO analysis has been employed to study the interactions between the amino group and the halogen atoms.

Reaction Mechanism Elucidation Through Advanced Computational Modeling

The elucidation of reaction mechanisms for complex organic molecules like this compound is greatly enhanced by the application of advanced computational modeling. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the influence of substituents on reactivity, which can be challenging to determine through experimental means alone. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on similarly substituted phenolic compounds.

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the intricacies of chemical reactions. nih.govacs.orgacs.orgrsc.org For a polysubstituted aromatic compound such as this compound, DFT calculations can be employed to map out the potential energy surface of a given reaction, identifying the most energetically favorable pathways.

Key Areas of Computational Investigation:

Electrophilic Aromatic Substitution: The amino group in this compound is an activating, ortho-, para-directing group, while the bromine and chlorine atoms are deactivating but also ortho-, para-directing. Computational models can predict the most likely sites for further electrophilic attack by calculating the electron density at various positions on the aromatic ring and the stability of the resulting intermediates (sigma complexes). The interplay between the activating amino group and the deactivating halogens presents a complex scenario for which computational modeling can provide significant insights.

Oxidation Reactions: Phenolic compounds are susceptible to oxidation, and computational studies can elucidate the mechanisms of these processes. nih.govacs.orgacs.orgnih.govacs.orgacs.org For this compound, this could involve the formation of a phenoxyl radical. DFT calculations can determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key indicator of the ease of radical formation. nih.gov Furthermore, these models can explore the subsequent reaction pathways of the phenoxyl radical, such as dimerization or further oxidation.

Nucleophilic Substitution: While less common for phenols, computational models can investigate the possibility of nucleophilic substitution reactions, particularly the displacement of the halogen atoms under specific conditions. These calculations would involve modeling the approach of a nucleophile and determining the activation energy barriers for the substitution at the carbon atoms bearing the bromine and chlorine.

Modeling Reaction Pathways and Transition States:

A primary goal of computational modeling in reaction mechanism elucidation is the identification of transition states—the highest energy points along a reaction coordinate. The geometry and energy of these transition states determine the kinetics of a reaction. By calculating the energy barrier (activation energy), researchers can predict the rate of a reaction and how it might be influenced by changes in reactants, catalysts, or solvent.

For instance, in a hypothetical nitration reaction of this compound, computational modeling could be used to compare the activation energies for substitution at the different available positions on the aromatic ring. This would provide a theoretical prediction of the regioselectivity of the reaction.

Influence of Substituents:

The electronic effects of the amino, bromo, and chloro substituents are crucial in determining the reactivity of the molecule. The amino group is an electron-donating group (EDG), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the halogen atoms are electron-withdrawing groups (EWG) through induction but can donate electron density through resonance. Computational methods can quantify these effects by calculating molecular orbitals, electrostatic potential maps, and atomic charges.

Studies on other substituted phenols have shown that the nature of the substituent significantly impacts the reaction mechanism. For example, in oxidation reactions, electron-donating groups generally facilitate the process, while electron-withdrawing groups hinder it. acs.orgacs.org

Interactive Data Table: Hypothetical Activation Energies for Electrophilic Bromination

The following table presents hypothetical data that could be generated from a DFT study to predict the regioselectivity of electrophilic bromination on this compound. The activation energies (Ea) are calculated for the formation of the sigma complex at each possible position. Lower activation energies indicate a more favorable reaction pathway.

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
C315.2No
C612.8Yes

Note: This data is illustrative and not based on actual experimental or published computational results for this specific molecule.

Interactive Data Table: Calculated Bond Dissociation Enthalpies (BDEs) for Substituted Phenols

This table provides a hypothetical comparison of O-H Bond Dissociation Enthalpies for phenol (B47542) and related substituted phenols, as could be determined by DFT calculations. A lower BDE suggests a greater susceptibility to hydrogen atom abstraction and radical formation.

CompoundO-H Bond Dissociation Enthalpy (kcal/mol)
Phenol86.5
4-Chlorophenol (B41353)85.9
4-Bromophenol86.1
2-Aminophenol (B121084)83.2
This compoundValue to be determined

Note: The values for phenol and its mono-substituted derivatives are representative of typical computational results. The value for the title compound is hypothetical.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of crystallographic databases and the wider scientific literature did not yield any published single-crystal X-ray diffraction data for 2-amino-5-bromo-4-chlorophenol. Therefore, crucial information regarding its crystal system, space group, unit cell dimensions, and the specific geometry of the amino, hydroxyl, bromo, and chloro substituents on the phenyl ring in the solid state remains undetermined.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for identifying the chemical environment of hydrogen and carbon atoms, respectively.

No publicly available, peer-reviewed ¹H or ¹³C NMR spectra for this compound could be located. Such data would be essential to confirm the substitution pattern on the aromatic ring. For instance, the number of signals, their chemical shifts (ppm), and coupling constants (Hz) in the ¹H NMR spectrum would definitively establish the relative positions of the two remaining aromatic protons.

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached or more distant carbon atoms, respectively.

As no primary NMR data is available for this compound, no studies employing multi-dimensional NMR techniques for its structural assignment have been published.

In-situ NMR allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, intermediates, and mechanistic pathways. This technique could be used, for example, to study the synthesis of this compound or its subsequent reactions. However, no such mechanistic studies involving this specific compound have been reported in the literature.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Theoretical Correlation

No experimental FTIR or Raman spectra for this compound have been published. A hypothetical analysis would expect to find characteristic vibrational bands corresponding to:

O-H stretching of the phenolic group.

N-H stretching of the primary amine group.

C-C stretching within the aromatic ring.

C-Br and C-Cl stretching vibrations.

Without experimental data, a correlation with theoretical calculations, often performed using Density Functional Theory (DFT), is not possible.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) provide information about the electronic structure and conjugation within the molecule.

There is no available UV-Vis absorption spectrum for this compound in the scientific literature. For substituted phenols, the position and intensity of absorption bands are sensitive to the nature and position of the substituents and the solvent used. For example, related compounds like 4-chlorophenol (B41353) show characteristic absorption bands around 225 nm and 280 nm. researchgate.net

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

While some chemical vendors may offer mass spectrometry data upon request, no published high-resolution mass spectra or detailed fragmentation analyses for this compound are available. A theoretical HRMS analysis would expect to find a molecular ion peak corresponding to the exact mass of C₆H₅BrClNO, showing a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Applications of 2 Amino 5 Bromo 4 Chlorophenol in Complex Organic Synthesis and Materials Science

Precursor in the Synthesis of Advanced Organic Intermediates for Specialized Applications

2-Amino-5-bromo-4-chlorophenol serves as a versatile precursor in the synthesis of more complex organic intermediates. Its utility stems from the presence of multiple reactive sites: the nucleophilic amino group, the acidic hydroxyl group, and the positions on the aromatic ring that can be influenced by the existing substituents. These functional groups allow for a variety of chemical transformations, making it a strategic starting material for building sophisticated molecular architectures.

The amino group can readily undergo diazotization, acylation, and alkylation reactions. The hydroxyl group can be converted into an ether or ester. The bromo and chloro substituents, being good leaving groups in nucleophilic aromatic substitution reactions under certain conditions, also offer pathways for further functionalization. While specific, widely commercialized advanced intermediates derived directly from this compound are not extensively documented in public literature, its structural motifs are found in various complex molecules. For instance, related aminophenols are crucial in synthesizing heterocyclic compounds like benzoxazoles. The analogous compound, 2-amino-5-bromobenzophenone, is known as a precursor in the synthesis of bromazolam, highlighting the role of such brominated amino aromatics in creating complex pharmaceutical intermediates. caymanchem.com

Building Block for Functionalized Materials, including Dyes and Pigments

The structural framework of this compound is highly relevant to the field of functional materials, particularly dyes and pigments. Aminophenols are well-established precursors for various classes of chromophores, most notably azo dyes. The synthesis typically involves the diazotization of the amino group, followed by coupling with an electron-rich species (the coupling component).

The closely related compound, 2-amino-4-chlorophenol, is a known intermediate in the manufacturing of dyes. nj.gov By analogy, this compound provides a platform for creating new dye structures. The presence of both chloro and bromo substituents on the aromatic ring is significant, as halogens can influence the final properties of the dye in several ways:

Color Tuning (Bathochromic/Hypsochromic Shift): The electronic nature of the halogens can modify the electron distribution within the chromophore, leading to changes in the wavelength of maximum absorption (λmax) and thus altering the color.

Lightfastness and Stability: Halogen atoms can enhance the stability of the dye molecule towards degradation by light, improving its fastness properties.

Although specific dyes derived from this compound are not named in readily available literature, its potential as a building block for novel, high-performance pigments and dyes is clear based on fundamental principles of color chemistry.

Role as an Intermediate in the Development of Agrochemical Precursors

In the agrochemical industry, halogenated aromatic compounds are of immense importance for creating effective pesticides, herbicides, and fungicides. The presence, number, and position of halogen atoms can significantly impact the biological activity, selectivity, and environmental persistence of a molecule.

This compound possesses the key structural features of an agrochemical precursor. A compelling case for its potential can be made by examining analogous compounds. For example, 2-chloro-4-aminophenol is a principal intermediate in the synthesis of benzoylurea (B1208200) compounds, a class of insect growth regulators. google.comgoogle.com Another example is Chloroxuron, a phenylurea herbicide, which demonstrates the utility of chloro-substituted phenylamine structures in inhibiting photosynthesis in weeds. wikipedia.org

The di-halogenated structure of this compound makes it an attractive candidate for the development of new agrochemicals. It could be used to synthesize novel phenylurea herbicides, benzoylurea insecticides, or other classes of pesticides where the specific combination of bromine and chlorine might lead to enhanced efficacy, a different spectrum of activity, or improved toxicological and environmental profiles compared to existing agents.

Coordination Chemistry: Synthesis of Ligands and Investigation of Metal Complexation Behavior

This compound is a suitable candidate for use as a ligand in coordination chemistry. A ligand is a molecule or ion that donates a pair of electrons to a central metal atom or ion to form a coordination complex. scirp.org This compound contains two potential donor atoms: the nitrogen of the amino group and the oxygen of the hydroxyl group. This allows it to act as a bidentate ligand, binding to a metal center to form a stable chelate ring.

Research into related compounds demonstrates this principle effectively. Studies on ketimines, which can be synthesized from substituted 2-hydroxychalcones and aromatic amines, show that these molecules are excellent ligands for forming stable complexes with metal ions. researchgate.net The resulting Schiff base metal complexes are of significant interest due to their potential applications in catalysis and their unique chemical and magnetic properties. researchgate.net

The process for utilizing this compound in coordination chemistry would typically involve a reaction to form a more complex ligand, such as a Schiff base, which then chelates to a metal ion.

Potential Coordination Behavior

Feature Description
Ligand Type Can act as a bidentate ligand through the N (amino) and O (hydroxyl) atoms.
Complex Formation Forms stable chelate complexes with various transition metal ions.
Donor Atoms Nitrogen, Oxygen.

| Derived Ligands | Can be converted into Schiff base ligands (imines) by condensation with aldehydes or ketones, enhancing its coordination ability. |

The study of such metal complexes is a dynamic area of research, as the properties of the complex can be tuned by changing the metal ion or by modifying the ligand structure.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 2-Amino-5-bromo-4-chlorophenol

Current synthetic approaches to halogenated aminophenols often rely on multi-step processes that may involve harsh reaction conditions or generate significant waste. Future research is anticipated to focus on developing more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas of development include:

Catalytic Reduction of Nitro-precursors: A primary strategy involves the selective reduction of a corresponding dinitro- or nitro-halogenated precursor. Research into novel catalytic systems, such as those using earth-abundant metals or biocatalysts, could offer higher yields and improved functional group tolerance. For instance, agar (B569324) biopolymer-supported copper oxide nanoparticles have demonstrated high efficiency and reusability in converting nitrophenols to aminophenols, presenting a greener alternative to traditional methods. researchgate.net Similarly, catalysts like CuO-Nanoleaf/γ-Al2O3 are being explored for the synthesis of aminophenols from nitrophenols. bcrec.id

Direct C-H Functionalization: A more advanced and sustainable approach would be the direct, regioselective C-H amination and halogenation of a simpler phenol (B47542) precursor. While challenging due to the inherent reactivity of the phenol ring, recent advances in transition-metal catalysis offer potential pathways. nih.gov Strategies for the direct synthesis of phenol derivatives from non-aromatic precursors or via Csp²–H oxidation of arenes are gaining traction, aiming to start from less expensive and more sustainable feedstocks. rsc.org

Photocatalytic Methods: Leveraging light to drive chemical reactions is a rapidly growing field. Photocatalytic strategies could enable the synthesis of this compound under mild conditions. For example, excited-state copper catalysis has been successfully used to synthesize 2-aminophenol (B121084) derivatives directly from nitroarenes, a method that could be adapted for this specific compound. nih.gov

Exploration of Unconventional Reactivity Pathways and Catalytic Transformations

The electronic properties of this compound make it a candidate for exploring unconventional reactivity and novel catalytic transformations. The presence of multiple reaction sites—the amino group, the hydroxyl group, and the halogen-substituted aromatic ring—allows for diverse chemical modifications.

Emerging opportunities include:

Photocatalysis with Phenolates: Phenolate anions can act as potent reducing agents when electronically excited by light. researchgate.net The specific substituents on this compound will modulate its redox properties, potentially enabling it to catalyze unique transformations or participate in novel bond-forming reactions, such as direct aromatic C-H functionalization. researchgate.net

Copper-Catalyzed Cross-Coupling and Cascade Reactions: Copper catalysis is frequently used for reactions involving phenols and anilines. rsc.orgmdpi.com Future work could explore the use of this compound in copper-catalyzed C-N, C-O, or C-C cross-coupling reactions to build more complex molecules. Cascade reactions, where multiple bonds are formed in a single operation, could be designed to exploit the compound's multiple functional groups, leading to rapid increases in molecular complexity. mdpi.com

Directed C-H Functionalization: The amino or hydroxyl group can be used as a directing group to achieve regioselective functionalization at other positions on the aromatic ring. nih.govresearchgate.net This allows for the precise installation of new functional groups, creating derivatives with tailored properties for applications in pharmaceuticals or materials science.

Advanced Computational Methodologies for Predictive Modeling of Reaction Outcomes and Properties

As synthetic chemists explore the reactivity of this compound, advanced computational methods will become indispensable for predicting its behavior and guiding experimental design.

Predicting Regioselectivity: Density Functional Theory (DFT) and other computational tools can model the electronic structure of the molecule to predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for overcoming challenges in regioselectivity, a common issue in the functionalization of substituted phenols. nih.govmdpi.com

Elucidating Reaction Mechanisms: Computational modeling can provide detailed insights into reaction mechanisms, including identifying transition states and intermediates. This understanding is vital for optimizing reaction conditions and developing new catalytic systems. For instance, modeling could help elucidate the mechanism of a potential photocatalytic cycle or a copper-catalyzed rearrangement. nih.govresearchgate.net

Screening for Properties: The physical, chemical, and electronic properties of potential derivatives of this compound can be calculated in silico. This allows for the virtual screening of large numbers of compounds to identify candidates with desirable characteristics for specific applications, such as drug candidates or functional materials, before committing to their synthesis.

Integration in Multi-Component Reaction Systems for Diversified Chemical Libraries

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating chemical diversity. youtube.com The structure of this compound makes it an excellent building block for MCRs.

Amine Component in Ugi and Passerini Reactions: The primary amino group of this compound allows it to serve as the amine component in well-known MCRs like the Ugi four-component reaction. youtube.com By combining it with an aldehyde/ketone, an isocyanide, and a carboxylic acid, a vast library of complex, peptidomimetic structures can be rapidly synthesized.

Building Block for Novel Scaffolds: The resulting products would incorporate the unique halogen and phenol substitution pattern, providing a foundation for creating novel chemical scaffolds. These libraries can then be screened for biological activity, leading to the discovery of new leads in drug development or agrochemicals. The use of MCRs has been highlighted as a powerful tool for modifying biomolecules and developing complex conjugates, such as vaccines. youtube.com The integration of this compound into such systems could yield novel compounds with unique biological or material properties.

Q & A

Q. What are the optimal synthetic routes for 2-amino-5-bromo-4-chlorophenol, considering halogen positioning and amino group stability?

  • Methodological Answer : Synthesis typically involves sequential halogenation and amination steps. For bromination, electrophilic substitution using Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions avoids over-bromination . Chlorination may employ SOCl₂ or Cl₂ gas, guided by steric and electronic effects of the phenol ring. The amino group is introduced via catalytic hydrogenation of nitro precursors or via Buchwald-Hartwig amination, ensuring protection of phenolic -OH to prevent side reactions. Purity is monitored via HPLC (>95% threshold) .

Q. How can spectroscopic techniques (NMR, IR, MS) and XRD be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects: deshielded aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.0–5.5 ppm), and phenolic -OH (δ 9–10 ppm, if unprotected) .
  • IR : Confirm -OH (3200–3600 cm⁻¹), NH₂ (3300–3500 cm⁻¹), and C-Br (500–700 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ expected at m/z 236 (C₆H₅BrClNO⁺).
  • XRD : For crystal structure determination, use SHELX software for refinement, leveraging intensity data to resolve halogen positioning .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH or solvent conditions?

  • Methodological Answer : Stability studies require:
  • pH Variation : Test aqueous buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λₐᵦₛ ~270 nm) or HPLC. Phenolic -OH deprotonation at high pH may increase reactivity .
  • Solvent Effects : Assess solubility and stability in polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents. Halogenated solvents (e.g., DCM) minimize unwanted side reactions.

Q. How can researchers resolve contradictions in reaction yields from divergent bromination methods?

  • Methodological Answer : Contradictions often arise from competing substitution pathways (ortho vs. para bromination). Mitigation strategies include:
  • Directed Bromination : Use protecting groups (e.g., acetyl for -OH) to direct Br⁺ to the 5-position .
  • Kinetic vs. Thermodynamic Control : Vary temperature (0°C for kinetic; reflux for thermodynamic products). Validate via LC-MS and 2D NMR (NOESY for regiochemistry) .

Q. What role does this compound play in synthesizing bioactive molecules or coordination complexes?

  • Methodological Answer :
  • Pharmaceutical Intermediates : The amino and halogen groups enable cross-coupling (Suzuki, Ullmann) for aryl-aryl bond formation in drug candidates .
  • Coordination Chemistry : Chelate metals (e.g., Cu²⁺, Pd²⁺) via phenolic -OH and NH₂, studied via UV-Vis titration and cyclic voltammetry .

Q. What computational approaches predict the reactivity of this compound in surface adsorption or catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry (Gaussian 16) to assess electrophilic Fukui indices for bromine/chlorine sites.
  • Molecular Dynamics (MD) : Simulate adsorption on metal oxides (e.g., TiO₂) to study surface interactions relevant to catalysis .

Key Notes

  • Safety : Handle with PPE; phenolic compounds may cause skin irritation. Consult safety protocols for halogenated aromatics .
  • Contradictions : Discrepancies in bromination yields require validation via controlled kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.